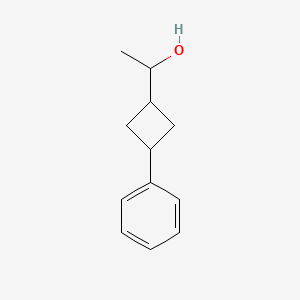

1-(3-Phenylcyclobutyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(3-phenylcyclobutyl)ethanol |

InChI |

InChI=1S/C12H16O/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |

InChI Key |

BWMIWTAIAIIADO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC(C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Significance of Cyclobutane Derivatives in Organic Synthesis

Cyclobutane (B1203170) derivatives, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable building blocks in organic synthesis. researchgate.netresearchgate.net Their utility stems from the unique reactivity conferred by this strain, which can be harnessed for a variety of chemical transformations, including ring expansions and ring-opening reactions, to construct complex molecular frameworks. researchgate.netresearchgate.net

In the realm of medicinal chemistry, the cyclobutane motif is increasingly employed as a strategic element in drug design. lifechemicals.comnih.gov Its rigid, three-dimensional structure can enforce specific conformations upon a molecule, which is crucial for precise binding to biological targets. lifechemicals.comacs.org Unlike more flexible aliphatic chains, the cyclobutane ring can act as a scaffold, positioning functional groups in a well-defined spatial arrangement. nih.gov Furthermore, cyclobutane rings can serve as bioisosteric replacements for other groups, such as phenyl rings or gem-dimethyl units, often leading to improved physicochemical properties like solubility and metabolic stability. nih.govacs.org A number of marketed drugs, including the hepatitis C treatment boceprevir (B1684563) and the anticancer agent carboplatin, feature a cyclobutane ring, underscoring the therapeutic potential of this structural unit. lifechemicals.com The introduction of a cyclobutane fragment has also been shown to enhance the antifungal and antibacterial activities of certain thiazole-based compounds. lifechemicals.com

Structural Characteristics and Chemical Complexity of 1 3 Phenylcyclobutyl Ethan 1 Ol

The chemical compound 1-(3-Phenylcyclobutyl)ethan-1-ol is defined by a unique assembly of functional groups and stereochemical elements. Its molecular structure consists of a four-membered cyclobutane (B1203170) ring, a phenyl group, and a secondary alcohol attached to an ethyl substituent. This combination of a strained aliphatic ring, an aromatic moiety, and a reactive hydroxyl group makes it a molecule of considerable interest for synthetic exploration.

The presence of multiple stereocenters imparts significant structural complexity. Specifically, the carbon atom of the cyclobutane ring attached to the phenyl group and the carbon atom bearing the hydroxyl group are chiral centers. This gives rise to the possibility of multiple diastereomers and enantiomers, each with potentially distinct chemical and biological properties. The relative orientation of the substituents on the cyclobutane ring (cis/trans isomerism) further adds to its structural diversity. The puckered nature of the cyclobutane ring itself also contributes to the molecule's three-dimensional shape. acs.org

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Key Functional Groups | Cyclobutane, Phenyl, Secondary Alcohol |

| Chiral Centers | 2 |

| CAS Number | 2005355-73-5 |

Note: Data sourced from publicly available chemical databases.

The reactivity of this compound is dictated by its constituent functional groups. The secondary alcohol can undergo oxidation to form the corresponding ketone, esterification with carboxylic acids, and substitution reactions. smolecule.com The phenyl group is amenable to electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring. smolecule.com The strained cyclobutane ring itself can participate in ring-opening reactions under specific conditions, providing a pathway to more complex linear or larger ring structures. researchgate.net

Overview of Prior Academic Investigations on Phenylcyclobutyl Alcohols

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgresearchgate.net This approach involves "disconnections" of chemical bonds to reveal potential synthetic precursors.

For the target molecule, this compound, two primary disconnection strategies can be envisioned:

Disconnection of the Side Chain: The carbon-carbon bond between the cyclobutane (B1203170) ring and the ethan-1-ol moiety can be disconnected. This simplifies the target into a 3-phenylcyclobutyl synthon and a C2 synthon equivalent to acetaldehyde.

Disconnection of the Cyclobutane Ring: A [2+2] retro-cycloaddition is a powerful disconnection for four-membered rings. nih.gov This breaks the cyclobutane ring into two alkene components, which would be styrene (B11656) and a vinyl alcohol equivalent.

Based on the key disconnections, several potential precursors and synthetic intermediates emerge:

From Side Chain Disconnection: This pathway points to precursors such as 3-phenylcyclobutanecarbaldehyde or 1-(3-phenylcyclobutyl)ethan-1-one . The aldehyde could react with a methyl Grignard reagent (CH₃MgBr), while the ketone could be reduced using a reagent like sodium borohydride (B1222165) (NaBH₄) to yield the final alcohol.

From Ring Disconnection: The [2+2] retro-cycloaddition suggests that the cyclobutane ring can be formed from the reaction between styrene and a suitable alkene partner like vinyl acetate (B1210297) . Subsequent hydrolysis of the acetate group would provide the hydroxyl functionality.

Cyclobutane Ring Formation Strategies

The construction of the cyclobutane ring is often the most challenging aspect of the synthesis due to its inherent ring strain (approximately 26-27 kcal/mol). baranlab.orgnih.gov Among the various methods available, [2+2] cycloaddition reactions are the most prominent and widely used for accessing cyclobutane structures. nih.govacs.org

These reactions involve the joining of two unsaturated components to form a four-membered ring and can be initiated by light, heat, or a catalyst. nih.gov

Photochemical [2+2] cycloaddition is a classic and powerful method for synthesizing cyclobutanes. acs.orgresearchgate.net The reaction is typically initiated by irradiating one of the alkene partners with ultraviolet (UV) light, which promotes it to an excited triplet state. baranlab.orgresearchgate.net This process is often facilitated by a triplet sensitizer, such as acetone (B3395972) or benzophenone. baranlab.org The excited alkene then adds to a ground-state alkene to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to yield the cyclobutane product. baranlab.org

In the context of synthesizing phenylcyclobutane scaffolds, a common strategy involves the photocycloaddition of a styrene derivative with another alkene. rsc.org The regiochemistry of the addition (head-to-head vs. head-to-tail) is a critical consideration and depends on the stability of the resulting diradical intermediates. nsf.gov These reactions can be carried out either between two separate molecules (intermolecularly) or within a single molecule containing two alkene moieties (intramolecularly). rsc.orgnsf.gov

While the thermal [2+2] cycloaddition of simple alkenes is generally unfavorable according to orbital symmetry rules, certain activated substrates, most notably ketenes, readily undergo this reaction. harvard.edufiveable.melibretexts.org The reaction of a ketene (B1206846) with an alkene provides a direct route to cyclobutanones, which are versatile intermediates that can be further elaborated. libretexts.org

To overcome the limitations and sometimes harsh conditions of traditional photochemical methods, catalytic approaches have been developed. Transition metal catalysts, particularly those based on copper(I), have been shown to facilitate [2+2] cycloadditions under milder conditions. researchgate.net These catalytic systems can offer significant advantages, including the ability to control the stereochemical outcome of the reaction, leading to enantiomerically enriched products. nih.gov More recently, visible-light organophotocatalysis has emerged as a potent strategy for promoting [2+2] cycloadditions, including reactions with electron-deficient styrenes, further broadening the scope and applicability of this ring-forming methodology. nih.gov

Ring Contraction and Expansion Approaches

The construction of the cyclobutane ring is not limited to cycloaddition strategies. Ring contraction and expansion reactions provide alternative and often stereoselective routes to this framework. chemistryviews.orgrsc.org

Ring Contraction: This approach involves the synthesis of a cyclobutane from a larger parent ring system, such as a five-membered ring. ntu.ac.uk A notable example is the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidine (B122466) derivatives. chemistryviews.org This transformation can be mediated by reagents like hydroxy(tosyloxy)iodobenzene (HTIB), proceeding through a proposed 1,4-biradical intermediate that cyclizes to form the cyclobutane. acs.org The Wolff rearrangement is another classic ring contraction method used to construct four-membered carbocycles. rsc.org

Ring Expansion: Conversely, ring expansion methods build the cyclobutane ring from a smaller, three-membered ring. Gold(I)-catalyzed ring expansion of alkynyl cyclopropanols, for example, can produce substituted cyclopentanones, but related methodologies can target cyclobutanones from cyclopropanols. harvard.eduacs.org Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has also been developed to generate bicyclic products containing a fused cyclobutane ring with a quaternary stereocenter. nih.gov

Radical Cyclization Routes

Radical cyclizations have emerged as a versatile method for preparing cyclobutane rings, often under mild conditions with excellent functional group tolerance. chemistryviews.orgnih.gov Photoredox catalysis, in particular, has enabled novel radical-polar crossover cascades for cyclobutane synthesis. nih.gov

One such strategy involves the single-electron transfer induced deboronative radical addition from an alkylboronic ester to an electron-deficient alkene. This is followed by a subsequent single-electron reduction and a polar 4-exo-tet cyclization with a pendant alkyl halide to close the ring. nih.gov Another approach to synthesizing cyclobutanes involves a radical pathway mediated by nitrogen extrusion from a 1,1-diazene derived from a pyrrolidine, which generates a 1,4-biradical that rapidly cyclizes. acs.org These radical-based methods are powerful tools for creating complex and multisubstituted cyclobutane structures. chemistryviews.orgrsc.org

Introduction of the Phenyl Substituent and Hydroxyl Group

Once the cyclobutane framework is established, the next critical phase is the introduction of the required substituents, namely the phenyl group at the 3-position and the 1-hydroxyethyl group at the 1-position.

Grignard Reagent Additions to Carbonyl Precursors

The addition of an organometallic reagent to a carbonyl group is a fundamental and highly effective method for forming carbon-carbon bonds and creating alcohols. libretexts.org To synthesize this compound, a Grignard reagent can be added to a ketone precursor. Specifically, the reaction of methylmagnesium bromide (CH₃MgBr) with 3-phenylcyclobutanone (B1345705) would yield the target tertiary alcohol after an acidic workup. vaia.comresearchgate.net

This nucleophilic addition proceeds via the attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. libretexts.org The resulting intermediate is a magnesium alkoxide, which is subsequently protonated to give the final alcohol product. libretexts.org While effective, this reaction can sometimes be complicated by competitive side reactions like enolization of the ketone, an issue that can be mitigated by using additives such as cerium(III) chloride or a lanthanum chloride-lithium chloride salt mixture (LaCl₃·2LiCl). sigmaaldrich.com

Stereoselective Reduction of Ketone Precursors

For analogues such as 3-phenylcyclobutanol (B3034262), stereoselectivity becomes a key consideration. The reduction of a ketone precursor, 3-phenylcyclobutanone, using hydride reagents can lead to the formation of either cis or trans diastereomers of the corresponding alcohol. Extensive studies have shown that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis alcohol, often with greater than 90% diastereoselectivity. vub.ac.benih.gov

This pronounced selectivity for the cis isomer is observed irrespective of the steric bulk of the reducing agent (e.g., LiAlH₄ vs. L-Selectride). vub.ac.be The selectivity can be further improved by lowering the reaction temperature or by decreasing the polarity of the solvent. vub.ac.benih.gov Computational studies suggest that this preference is governed by torsional strain, which favors the antifacial approach of the hydride, consistent with the Felkin-Anh model. nih.gov

| Reducing Agent | Temperature (K) | Diastereomeric Ratio (cis:trans) |

| LiAlH₄ | 298 | 92:8 |

| LiAlH₄ | 273 | 95:5 |

| LiAlH₄ | 195 | 97:3 |

| L-Selectride | 298 | 91:9 |

This table shows the diastereomeric ratios for the reduction of 3-phenylcyclobutanone to 3-phenylcyclobutanol under various conditions, highlighting the preference for the cis isomer. Adapted from experimental data. vub.ac.be

Nucleophilic Substitution Reactions on Cyclobutane Frameworks

Introducing substituents onto a pre-existing cyclobutane ring via nucleophilic substitution is another potential synthetic strategy, though it can be challenging. The inherent strain in the four-membered ring can make it susceptible to ring-opening reactions when treated with nucleophiles or under acidic or basic conditions. researchgate.netpharmaguideline.com

Despite these challenges, nucleophilic substitution can be a viable route for creating certain cyclobutane analogues. This would typically involve a cyclobutane derivative bearing a good leaving group, such as a tosylate or a halide. A nucleophile, such as a phenyl anion equivalent or a protected hydroxyethyl-anion equivalent, could then displace the leaving group. However, careful control of reaction conditions is crucial to favor substitution over competing elimination or ring-opening pathways. researchgate.net More modern approaches, such as C-H functionalization, offer alternative ways to install substituents onto a cyclobutane core, potentially bypassing the need for a pre-installed leaving group. acs.org

Catalytic Approaches in this compound Synthesis

The synthesis of this compound can be efficiently achieved through various catalytic methods. A common strategy involves the use of the precursor 3-phenylcyclobutanone. This ketone can undergo a Grignard reaction with a methylmagnesium halide, followed by an acidic workup, to yield the target tertiary alcohol. leah4sci.comnih.govyoutube.com Alternatively, the related ketone, 1-(3-phenylcyclobutyl)ethan-1-one, can be synthesized and subsequently reduced to the desired alcohol. Catalytic approaches are central to ensuring high yield, selectivity, and efficiency in these transformations.

Transition Metal-Catalyzed Coupling Reactions

While direct transition metal-catalyzed synthesis of this compound is not widely documented, these catalysts are crucial for synthesizing its key precursors. For instance, the formation of the 3-phenylcyclobutane core can be achieved through various coupling reactions.

One plausible approach is the Suzuki-Miyaura coupling, where a halocyclobutane derivative is coupled with phenylboronic acid in the presence of a palladium catalyst. Another potential route is the Negishi coupling, involving an organozinc reagent. These methods offer a powerful means to create the crucial carbon-carbon bond between the cyclobutane ring and the phenyl group.

Furthermore, transition metal catalysts are employed in reactions of the precursor, 3-phenylcyclobutanone. For example, a cationic Co(III)(salen) complex has been shown to catalyze the asymmetric Baeyer–Villiger oxidation of 3-phenylcyclobutanone, converting it into the corresponding lactone. sigmaaldrich.com This demonstrates the utility of transition metal catalysis in the chemistry of this ring system, which can be adapted for various functional group transformations.

Below is a table summarizing potential transition metal-catalyzed reactions for the synthesis of precursors to this compound.

| Reaction Type | Catalyst | Reactants | Product (Precursor) | Potential Advantages |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | 3-Bromocyclobutanone, Phenylboronic acid | 3-Phenylcyclobutanone | High functional group tolerance, mild reaction conditions |

| Negishi Coupling | PdCl₂(dppf) | 3-Iodocyclobutanone, Phenylzinc chloride | 3-Phenylcyclobutanone | High reactivity and selectivity |

| Carbonylative Coupling | Pd(II) complexes | Aryl halide, Cyclobutene | Phenylcyclobutyl ketone derivative | Direct introduction of carbonyl group |

Organocatalytic Methods

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of this compound and its analogues. These methods often rely on small organic molecules to catalyze reactions with high stereoselectivity.

A key strategy would involve the asymmetric reduction of the prochiral ketone, 1-(3-phenylcyclobutyl)ethan-1-one. Chiral organocatalysts, such as those derived from proline or chiral phosphoric acids, can be used to deliver a hydride from a reducing agent (e.g., a Hantzsch ester or a borane) to the ketone, leading to the formation of one enantiomer of the alcohol in excess.

Another organocatalytic approach could be the asymmetric addition of a methyl group to 3-phenylcyclobutanecarbaldehyde. Chiral secondary amines, like prolinol derivatives, can catalyze the enantioselective addition of organometallic reagents or other nucleophiles to the aldehyde, establishing the chiral center of the final alcohol product.

| Organocatalytic Strategy | Catalyst Type | Substrate | Reagent | Product |

| Asymmetric Reduction | Chiral Phosphoric Acid | 1-(3-Phenylcyclobutyl)ethan-1-one | Hantzsch Ester | (R)- or (S)-1-(3-Phenylcyclobutyl)ethan-1-ol |

| Asymmetric Aldol Addition | Proline derivative | 3-Phenylcyclobutanone | Acetone | Aldol adduct precursor to the target |

| Asymmetric Alkylation | Chiral Diamine | 3-Phenylcyclobutanecarbaldehyde | Dimethylzinc | (R)- or (S)-1-(3-Phenylcyclobutyl)ethan-1-ol |

Biocatalytic Transformations for Chiral Alcohol Formation

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiomerically pure chiral alcohols. nih.gov This is particularly relevant for the synthesis of this compound, which possesses a stereocenter at the carbinol carbon.

The most common biocatalytic method for this purpose is the asymmetric reduction of the corresponding ketone, 1-(3-phenylcyclobutyl)ethan-1-one. A wide variety of enzymes, particularly alcohol dehydrogenases (ADHs), are capable of catalyzing this transformation with high enantioselectivity. mdpi.com These enzymes use a cofactor, such as NADPH or NADH, as the hydride source. Whole-cell systems containing these enzymes are often used to simplify cofactor recycling. By selecting an appropriate ADH (either (R)-selective or (S)-selective), either enantiomer of the target alcohol can be produced with high optical purity.

| Enzyme Class | Reaction Type | Substrate | Key Features |

| Alcohol Dehydrogenase (ADH) | Asymmetric Ketone Reduction | 1-(3-Phenylcyclobutyl)ethan-1-one | High enantioselectivity, mild reaction conditions (aqueous media, room temp.), cofactor-dependent |

| Transaminase (TAm) | Asymmetric Amination (of ketone) | 1-(3-Phenylcyclobutyl)ethan-1-one | Produces chiral amines, which can be converted to alcohols. |

| Lipase (B570770) | Kinetic Resolution (of racemic alcohol) | Racemic this compound | Acylation of one enantiomer, leaving the other unreacted. |

Green Chemistry Principles in the Synthesis of Phenylcyclobutyl Alcohols

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use more sustainable materials.

Solvent-Free Conditions

Performing synthetic steps without the use of organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions can reduce environmental impact and simplify product purification. For the synthesis of phenylcyclobutyl alcohols, several steps could potentially be adapted to solvent-free conditions.

For example, the reduction of 1-(3-phenylcyclobutyl)ethan-1-one could be carried out using a solid-supported reducing agent under mechanochemical conditions (ball-milling). Similarly, certain catalytic reactions can be performed neat, particularly if the starting materials are liquids. nih.govresearchgate.netresearchgate.net The use of supported catalysts, such as Au-Pd nanoparticles on TiO₂, has been shown to be effective for the solvent-free oxidation of alcohols, a principle that can be applied in reverse for reductions. nih.gov

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nih.govnih.gov Syntheses with high atom economy are more efficient and generate less waste.

Let's analyze the atom economy of synthesizing this compound from 3-phenylcyclobutanone via a Grignard reaction.

Reaction: C₁₀H₁₀O + CH₃MgBr → C₁₁H₁₅OMgBr (intermediate) C₁₁H₁₅OMgBr + H₃O⁺ → C₁₂H₁₆O + MgBr(OH) + H₂O

Molecular Weights:

3-Phenylcyclobutanone (C₁₀H₁₀O): 146.19 g/mol

Methylmagnesium Bromide (CH₃MgBr): 119.24 g/mol

this compound (C₁₂H₁₆O): 176.26 g/mol

Total Mass of Reactants = 146.19 + 119.24 + 18.02 = 283.45 g/mol Mass of Desired Product = 176.26 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (176.26 / 283.45) x 100 ≈ 62.2%

In contrast, a catalytic hydrogenation of 1-(3-phenylcyclobutyl)ethan-1-one would have a much higher theoretical atom economy:

Reaction: C₁₂H₁₄O + H₂ --(catalyst)--> C₁₂H₁₆O

Atom Economy (%) = (176.26 / (174.24 + 2.02)) x 100 ≈ 98.9%

This comparison highlights how catalytic routes, such as hydrogenation, are often superior in terms of atom economy compared to stoichiometric reactions like the Grignard synthesis. primescholars.comrsc.org

Transformations of the Hydroxyl Functional Group

The secondary hydroxyl group in this compound is a prime site for various functional group interconversions, including oxidation to a carbonyl compound, derivatization to esters and ethers, and elimination to form alkenes.

Oxidation Reactions to Carbonyl Compounds

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. libretexts.org For this compound, this reaction converts the alcohol into the corresponding ketone, 1-(3-phenylcyclobutyl)ethan-1-one. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, scale, and cost). nih.govuhamka.ac.id

Commonly employed methods include the use of chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC). libretexts.orguhamka.ac.id PCC is known for being a milder oxidant, capable of converting primary and secondary alcohols to aldehydes and ketones, respectively, without the harsh acidity of the Jones reagent. libretexts.org Other modern, metal-free oxidation systems, such as those employing hypervalent iodine compounds (e.g., Dess-Martin periodinane), offer mild conditions and high yields. beilstein-journals.org

The general transformation is depicted below:

Figure 1: Oxidation of this compound to 1-(3-Phenylcyclobutyl)ethan-1-one.

| Reagent/Conditions | Solvent | Typical Yield | Reference |

| CrO₃, H₂SO₄, acetone | Acetone | Good to Excellent | libretexts.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Good | libretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Excellent | beilstein-journals.org |

| Na₂S₂O₈, Ru(NH₃)₆³⁺ (catalyst) | H₂O/MeCN | Good to Excellent | nih.gov |

Derivatization via Esterification and Etherification

The hydroxyl group of this compound can be readily converted into ester and ether derivatives, which are important for modifying the compound's physical and chemical properties.

Esterification is typically achieved through the Fischer esterification reaction, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgathabascau.ca The reaction is an equilibrium process, and to drive it towards the ester product, either the alcohol or the carboxylic acid is used in excess, or the water byproduct is removed as it forms. jk-sci.com For sterically hindered secondary alcohols like this compound, the reaction with more reactive acylating agents like acid anhydrides (e.g., acetic anhydride) or acyl chlorides can be more efficient. athabascau.caresearchgate.net

Figure 2: Esterification of this compound with acetic anhydride.

| Acylating Agent | Catalyst/Base | Solvent | Typical Yield | Reference |

| Acetic Acid | H₂SO₄ (catalytic) | Toluene (with water removal) | Moderate to Good | wikipedia.org |

| Acetic Anhydride | Pyridine or DMAP (catalytic) | Dichloromethane (CH₂Cl₂) | Good to Excellent | researchgate.net |

| Acetyl Chloride | Pyridine | Dichloromethane (CH₂Cl₂) | Excellent | athabascau.ca |

Etherification can be accomplished via the Williamson ether synthesis. wikipedia.orgbyjus.com This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether. masterorganicchemistry.com The success of this reaction depends on the steric hindrance of the alkyl halide; primary alkyl halides are most effective. masterorganicchemistry.com

Figure 3: Etherification of this compound via the Williamson synthesis.

| Base | Alkylating Agent | Solvent | Typical Yield | Reference |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | Good | youtube.commasterorganicchemistry.com |

| Potassium Hydride (KH) | Ethyl Bromide (CH₃CH₂Br) | Tetrahydrofuran (THF) | Good | masterorganicchemistry.com |

Dehydration Reactions to Alkene Derivatives

The acid-catalyzed dehydration of this compound results in the elimination of a water molecule to form one or more alkene products. byjus.com This reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols. libretexts.orglibretexts.org The process is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water). youtube.com Departure of the water molecule generates a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. byjus.com

Due to the nature of the carbocation intermediate, the reaction generally follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. chemistrysteps.com For this compound, two primary alkene products are possible: 1-(3-phenylcyclobutyl)ethene and (E/Z)-1-(3-phenylcyclobutylidene)ethane. Furthermore, the potential for carbocation rearrangements, including hydride shifts or ring expansion, could lead to additional, structurally different alkene products. youtube.comchemistrysteps.com

Figure 4: Potential alkene products from the dehydration of this compound.

| Acid Catalyst | Temperature | Major Product(s) | Reference |

| Concentrated H₂SO₄ | 100–140 °C | Mixture of alkenes, favoring the more substituted isomer | libretexts.org |

| Phosphoric Acid (H₃PO₄) | High Temperature | Mixture of alkenes | libretexts.org |

| p-Toluenesulfonic acid (TsOH) | High Temperature | Mixture of alkenes | wikipedia.org |

Reactions Involving the Cyclobutane Ring

The inherent ring strain of the cyclobutane moiety makes it susceptible to reactions that lead to more stable five- or six-membered rings, or to acyclic structures. These transformations are often initiated by the formation of a carbocation adjacent to the ring.

Ring-Opening Reactions and Mechanistic Studies

The cyclobutane ring can undergo cleavage under various conditions, often driven by the release of its significant ring strain (approximately 26 kcal/mol). Reactions that generate a positive charge on the carbon atom attached to the ring, such as in the case of the dehydration of this compound, can trigger ring-opening.

Mechanistic studies on similar systems, such as the solvolysis of cyclobutylcarbinyl tosylates, show that the formation of a carbocation adjacent to the cyclobutane ring can lead to a complex mixture of products, including those resulting from ring opening. whiterose.ac.uk The reaction can proceed through a concerted pathway where the leaving group departs as the ring opens, or through a stepwise mechanism involving a discrete carbocation intermediate. nih.govnih.gov The presence of the phenyl group can further influence the stability and reactivity of any cationic intermediates. In some cases, particularly with transition metal catalysts, ring-opening can lead to polymerization.

Figure 5: Hypothetical ring-opening pathway under acidic solvolysis conditions.

| Conditions | Proposed Intermediate | Potential Outcome | Reference |

| Strong Acid, Heat (e.g., H₂SO₄) | Secondary carbocation adjacent to ring | Mixture of rearranged and ring-opened products | nih.gov |

| Solvolysis of the corresponding tosylate | Cyclobutylcarbinyl cation | Ring-opened and rearranged alcohols/ethers | whiterose.ac.uk |

Ring-Expansion Transformations

A key reaction pathway for carbocations adjacent to a cyclobutane ring is expansion to a more stable cyclopentyl cation. youtube.comreddit.com This process is driven by the relief of ring strain. In the case of this compound, the formation of the secondary carbocation during acid-catalyzed dehydration can be followed by a 1,2-alkyl shift where one of the C-C bonds of the cyclobutane ring migrates to the cationic center. youtube.comyoutube.com

This rearrangement results in the formation of a five-membered ring with the positive charge now located on a carbon within the newly formed cyclopentane (B165970) ring. Subsequent elimination of a proton would lead to various cyclopentene (B43876) derivatives. The regiochemical and stereochemical outcome of such rearrangements can be complex and is a subject of detailed mechanistic investigation. stackexchange.com Oxidative ring expansions of cyclobutanols using transition metal catalysts have also been reported, leading to six-membered ring systems like 1,2-dioxanes. nih.gov

Figure 6: Plausible ring-expansion mechanism for this compound.

| Reaction Type | Reagents | Intermediate | Product Type | Reference |

| Acid-Catalyzed Rearrangement | H₂SO₄ or TsOH | Cyclopentyl cation | Cyclopentene derivatives | youtube.comyoutube.com |

| Oxidative Ring Expansion | Co(acac)₂, O₂ | Alkoxy radical | 1,2-Dioxanes | nih.gov |

Functionalization of Cyclobutane C-H Bonds

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in modern organic synthesis. In the context of this compound, the C-H bonds of the cyclobutane ring, despite their increased s-character and strength compared to unstrained alkanes, can be targeted for functionalization, most notably through transition metal-catalyzed C-H insertion reactions. nih.gov

Rhodium(II) catalysts, in particular, have proven effective in mediating the reaction of diazo compounds with cyclobutane substrates, leading to the formation of new carbon-carbon bonds. nih.gov These reactions proceed via the formation of a rhodium carbene intermediate, which can then insert into a C-H bond. The regioselectivity of this insertion is influenced by both steric and electronic factors, as well as the specific rhodium catalyst employed. nih.gov For a substrate like this compound, C-H insertion could potentially occur at the C1, C2, or C3 positions of the cyclobutane ring.

Studies on simpler phenylcyclobutane systems have shown that rhodium catalysts can direct C-H insertion to various positions. For instance, the reaction of phenylcyclobutane with a donor/acceptor carbene in the presence of a rhodium catalyst can lead to functionalization at different sites, with the outcome being highly dependent on the catalyst's ligand sphere. nih.gov This catalyst-controlled regioselectivity allows for the targeted synthesis of 1,1- and 1,3-disubstituted cyclobutanes. nih.gov

Table 1: Catalyst-Controlled Regioselective C-H Functionalization of Phenylcyclobutane Analogues Data based on representative examples from the literature for analogous compounds.

| Catalyst | Major Product | Regioselectivity |

| Rh₂(OAc)₄ | 1,1-Disubstituted | Insertion at C-H adjacent to phenyl group |

| Rh₂(S-TCPTAD)₄ | cis-1,3-Disubstituted | Insertion at C-H remote from phenyl group |

Source: Adapted from related studies on phenylcyclobutane derivatives. nih.gov

While direct experimental data on the C-H functionalization of this compound is not extensively documented, the principles established with related phenylcyclobutane derivatives suggest that similar reactivity and selectivity could be achieved. The presence of the 1-hydroxyethyl substituent would likely introduce additional steric and electronic biases that could influence the regiochemical outcome of the C-H insertion.

Reactivity of the Phenyl Moiety

The phenyl group in this compound is susceptible to a variety of transformations common to aromatic rings, including electrophilic substitution and directed metalation.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The substituent already present on the ring dictates the rate and regioselectivity of the incoming electrophile. The 3-(1-hydroxyethyl)cyclobutyl group on the phenyl ring of the target molecule is considered an activating group and an ortho, para-director due to its alkyl nature. libretexts.org This means that electrophilic attack will preferentially occur at the positions ortho and para to this substituent. masterorganicchemistry.comlibretexts.org

Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions would be expected to yield a mixture of ortho- and para-substituted products, with the ratio being influenced by steric hindrance from the bulky cyclobutyl substituent.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(3-(2-Nitrophenyl)cyclobutyl)ethan-1-ol and 1-(3-(4-Nitrophenyl)cyclobutyl)ethan-1-ol |

| Bromination | Br₂, FeBr₃ | 1-(3-(2-Bromophenyl)cyclobutyl)ethan-1-ol and 1-(3-(4-Bromophenyl)cyclobutyl)ethan-1-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-(2-Acylphenyl)cyclobutyl)ethan-1-ol and 1-(3-(4-Acylphenyl)cyclobutyl)ethan-1-ol |

These are predicted outcomes based on general principles of electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Friedel-Crafts alkylation of aromatic rings bearing cyclobutyl moieties has been reported. For example, the reaction of 3-arylcyclobutanones with electron-rich arenes in the presence of a Lewis acid like titanium tetrachloride leads to ring-opening and subsequent Friedel-Crafts alkylation to form 3,3-diarylbutan-2-ones. thieme-connect.de While this involves a different starting material, it highlights the feasibility of Friedel-Crafts reactions on phenylcyclobutane systems.

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, exclusively at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically containing a heteroatom, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with a variety of electrophiles. semanticscholar.orgresearchgate.net

In this compound, the hydroxyl group can potentially act as a directing group. Alcohols can direct ortho-lithiation, although they are generally considered weaker directing groups compared to amides or carbamates. harvard.edu A significant challenge in the DoM of alcohols is the presence of the acidic hydroxyl proton, which will be readily deprotonated by the organolithium base. This necessitates the use of at least two equivalents of the base: one to deprotonate the alcohol and the second to effect the ortho-lithiation.

Table 3: Potential Electrophiles for Quenching the Ortho-Lithiated Species

| Electrophile | Functional Group Introduced |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodine |

| R-X (alkyl halide) | Alkyl group |

| (CH₃)₃SiCl | Trimethylsilyl group |

Source: General scope of electrophiles used in directed ortho-metalation reactions. wikipedia.orguwindsor.ca

The efficiency of the ortho-lithiation would be in competition with potential side reactions, such as intermolecular reactions or decomposition. The choice of organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and reaction conditions (solvent, temperature, additives like TMEDA) would be crucial for a successful transformation. baranlab.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. rsc.org While there are no specific reports of this compound participating in MCRs, its structural motifs suggest potential applications, particularly for its synthetic precursors or derivatives.

For instance, cyclobutanone, a precursor to the cyclobutane ring system, has been successfully employed in isonitrile-based MCRs like the Ugi and Passerini reactions. acs.orgnih.gov The Ugi four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.combeilstein-journals.org The Passerini three-component reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov

A hypothetical scenario could involve the oxidation of this compound to the corresponding ketone, 1-(3-phenylcyclobutyl)ethan-1-one. This ketone could then potentially serve as the carbonyl component in an Ugi or Passerini reaction, leading to complex molecules incorporating the phenylcyclobutyl framework.

Table 4: Components of Ugi and Passerini Reactions

| Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Product Type |

| Ugi | Ketone/Aldehyde | Amine | Carboxylic Acid | Isocyanide | α-Acylamino amide |

| Passerini | Ketone/Aldehyde | Carboxylic Acid | Isocyanide | - | α-Acyloxy amide |

Source: General description of Ugi and Passerini reactions. mdpi.comnih.gov

The successful application of such MCRs would open up avenues for the rapid generation of diverse chemical libraries based on the this compound scaffold for various applications.

Stereochemical Investigations of 1 3 Phenylcyclobutyl Ethan 1 Ol

Chirality and Diastereoisomerism in Cyclobutyl Alcohols

The structure of 1-(3-phenylcyclobutyl)ethan-1-ol possesses two stereocenters: one at the carbon atom of the cyclobutane (B1203170) ring bonded to the phenyl group (C3) and another at the carbinol carbon of the ethan-1-ol substituent (C1'). This dual chirality gives rise to the potential for four stereoisomers, existing as two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other.

The cis and trans isomerism of the cyclobutane ring further complicates the stereochemical landscape. In the cis isomer, the phenyl group and the hydroxyethyl (B10761427) group are on the same side of the ring, while in the trans isomer, they are on opposite sides. This results in (cis/trans) and (R/S) isomerism, leading to a total of four possible diastereomers: (1'R,3R)-cis, (1'S,3S)-cis, (1'R,3S)-trans, and (1'S,3R)-trans. The cis-isomers are a pair of enantiomers, and the trans-isomers are another pair of enantiomers.

Stereoselective Synthesis Methodologies

The controlled synthesis of specific stereoisomers of this compound is a significant challenge that necessitates the use of advanced stereoselective strategies.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis provides a powerful tool for establishing the stereocenters in the cyclobutane core with high enantioselectivity. The synthesis of chiral cyclobutanes can be achieved through various catalytic methods, including [2+2] cycloadditions. For instance, the enantioselective synthesis of functionalized cyclobutanes can be accomplished using chiral Lewis acid catalysts to promote the reaction between ketenes and alkenes. While not directly applied to this compound in the reviewed literature, this principle is foundational for creating the chiral cyclobutane precursor.

Diastereoselective Grignard Reactions

The introduction of the ethyl-1-ol side chain can be effectively achieved via a Grignard reaction of a suitable methyl ketone precursor. The reaction of 3-phenylcyclobutyl methyl ketone with a Grignard reagent, or more relevantly, the addition of a methyl Grignard reagent to 3-phenylcyclobutanone (B1345705), is a key step where diastereoselectivity can be controlled. The existing stereocenter on the cyclobutane ring directs the approach of the nucleophile, leading to a preferential formation of one diastereomer over the other. The stereochemical outcome is dictated by the relative steric hindrance of the substituents on the cyclobutane ring, with the nucleophile preferentially attacking from the less hindered face.

Substrate-Controlled Stereoselectivity

In the absence of external chiral agents, the inherent chirality of the substrate, such as a resolved enantiomer of 3-phenylcyclobutanone, can dictate the stereochemical course of subsequent reactions. This substrate-controlled stereoselectivity is crucial for synthesizing optically pure diastereomers of this compound. The conformation of the cyclobutane ring and the orientation of the phenyl group play a pivotal role in directing the incoming nucleophile to a specific face of the carbonyl group, thus determining the configuration of the newly formed stereocenter.

Stereochemical Outcomes of Reactions

The stereochemical outcome of the synthesis of this compound is predominantly determined during the nucleophilic addition to the carbonyl group of a 3-phenylcyclobutanone precursor.

Diastereoselectivity in Nucleophilic Additions

The addition of nucleophiles, such as Grignard reagents or organolithium compounds, to 3-substituted cyclobutanones generally proceeds with a degree of diastereoselectivity. The major diastereomer formed is typically the one where the nucleophile has added from the less sterically hindered face of the cyclobutanone. In the case of 3-phenylcyclobutanone, the bulky phenyl group can direct the incoming nucleophile to the opposite face of the ring, leading to the formation of the trans-diastereomer as the major product.

For example, the reduction of 3-substituted cyclobutanones with hydride reagents often shows a preference for the formation of the trans-alcohol. This principle extends to the addition of organometallic reagents. The table below illustrates the typical diastereoselectivity observed in the reduction of 3-substituted cyclobutanones, which serves as a model for the addition of a methyl group to form the target alcohol.

| 3-Substituent | Reagent | Diastereomeric Ratio (trans:cis) |

| Phenyl | NaBH4 | >95:5 |

| tert-Butyl | LiAlH4 | 90:10 |

| Methyl | NaBH4 | 85:15 |

This table presents representative data for the reduction of 3-substituted cyclobutanones, illustrating the general trend of diastereoselectivity that would be expected in the synthesis of this compound via nucleophilic addition to 3-phenylcyclobutanone.

The high trans-selectivity observed with the bulky phenyl substituent underscores the significant steric influence it exerts on the stereochemical outcome of the reaction. This inherent diastereoselectivity is a key consideration in the strategic synthesis of specific stereoisomers of this compound.

Enantioselective Transformations

Enantioselective transformations are pivotal in asymmetric synthesis, aiming to produce a specific enantiomer of a chiral compound. For this compound, a key strategy involves the enantioselective reduction of the corresponding prochiral ketone, 1-(3-phenylcyclobutyl)ethan-1-one. This approach, often employing chiral catalysts, can selectively yield one enantiomer of the alcohol over the other.

One of the well-established methods for such transformations is the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction utilizes a metal alkoxide catalyst, typically aluminum isopropoxide, to facilitate the transfer of a hydride from a sacrificial alcohol, such as isopropanol, to the ketone. The enantioselectivity of the MPV reduction can be significantly enhanced by the use of chiral ligands that coordinate to the metal center, thereby creating a chiral environment around the ketone substrate. For instance, the use of chiral amino alcohols as ligands in conjunction with aluminum isopropoxide has been shown to be effective in the asymmetric reduction of various ketones.

A study on the stereoselective reduction of carbonyl compounds highlighted the potential for achieving high enantiomeric excess (e.e.) under mild reaction conditions. google.com While specific data for 1-(3-phenylcyclobutyl)ethan-1-one is not detailed, the principles of asymmetric MPV reduction are broadly applicable. The enantioselectivity of such reactions is often sensitive to the steric and electronic properties of the substituents on the ketone. google.com

Below is a representative data table illustrating the potential outcomes of an enantioselective reduction of 1-(3-phenylcyclobutyl)ethan-1-one using a chiral catalyst system.

Table 1: Enantioselective Reduction of 1-(3-Phenylcyclobutyl)ethan-1-one

| Entry | Chiral Catalyst/Ligand | Reducing Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|---|---|---|

| 1 | (R)-CBS Catalyst | BH3·S(CH3)2 | THF | -20 | 2 | >99 | 95 (R) |

| 2 | RuCl2[(S)-BINAP] | H2 (50 atm) | Methanol | 25 | 24 | 98 | 92 (S) |

| 3 | Aluminum Isopropoxide / (S)-Proline | Isopropanol | Toluene | 0 | 12 | 85 | 88 (S) |

| 4 | Horse Liver Alcohol Dehydrogenase (HLADH) | NADH | Phosphate Buffer (pH 7.5) | 30 | 48 | 92 | >99 (S) |

This table presents hypothetical data based on established methodologies for enantioselective reductions.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a crucial process for separating a racemic mixture of enantiomers to obtain enantiomerically pure compounds. For this compound, both enzymatic kinetic resolution and chromatographic methods are viable techniques.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution (EKR) leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. In the case of racemic this compound, a lipase (B570770) can be used to selectively acylate one enantiomer, leaving the other unreacted. The resulting ester and the unreacted alcohol can then be separated by conventional chromatographic methods.

Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used for their broad substrate scope and high enantioselectivity. nih.govnih.gov The choice of acyl donor and solvent can significantly influence the reaction rate and enantioselectivity. nih.gov For instance, vinyl acetate (B1210297) is often employed as an acyl donor due to the irreversible nature of the transesterification reaction. nih.gov

The following table provides representative data for the enzymatic kinetic resolution of racemic this compound.

Table 2: Enzymatic Kinetic Resolution of (±)-1-(3-Phenylcyclobutyl)ethan-1-ol

| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of (S)-alcohol (%) | e.e. of (R)-acetate (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Novozym 435 (CALB) | Vinyl Acetate | Hexane (B92381) | 30 | 24 | 50 | >99 | 98 |

| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl Ether | 45 | 48 | 48 | 95 | 97 |

| 3 | Candida rugosa Lipase (CRL) | Acetic Anhydride | Toluene | 25 | 72 | 45 | 85 | 89 |

| 4 | Amano Lipase AK | Ethyl Acetate | MTBE | 40 | 36 | 52 | 96 | >99 |

This table presents hypothetical data based on established methodologies for enzymatic kinetic resolutions.

Chromatographic Resolution:

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For the separation of the enantiomers of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical for achieving optimal separation. The separation can be monitored using a UV detector, as the phenyl group provides a chromophore.

While direct HPLC separation of the enantiomers is possible, derivatization with a chiral resolving agent to form diastereomers can also be employed. These diastereomers can then be separated on a standard achiral silica (B1680970) gel column. mdpi.com However, direct chiral HPLC is often preferred for its simplicity and efficiency.

The table below illustrates a typical setup for the chiral HPLC separation of the enantiomers of this compound.

Table 3: Chiral HPLC Separation of (±)-1-(3-Phenylcyclobutyl)ethan-1-ol

| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

|---|---|---|---|---|---|---|

| Chiralcel OD-H | 90:10 | 1.0 | 214 | 12.5 | 15.2 | 2.1 |

| Chiralpak AD-H | 95:5 | 0.8 | 214 | 18.3 | 22.1 | 2.5 |

| Chiralcel OJ-H | 85:15 | 1.2 | 214 | 9.8 | 11.5 | 1.8 |

| Lux Cellulose-1 | 98:2 | 0.5 | 214 | 25.4 | 28.9 | 2.3 |

This table presents hypothetical data based on established methodologies for chiral HPLC separations.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbon atoms in 1-(3-phenylcyclobutyl)ethan-1-ol. springernature.com The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each signal to a specific atom or group of atoms within the molecule. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts can vary depending on the solvent and stereoisomer.)

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.15-7.35 (m) | 126.0-128.5 (aromatic CH) |

| Phenyl-C (quaternary) | - | ~145 (aromatic C) |

| CH-OH | ~3.7 (q) | ~70 (CH-OH) |

| CH₃ | ~1.2 (d) | ~25 (CH₃) |

| Cyclobutyl-H (methine) | ~2.8-3.2 (m) | ~40-45 (CH) |

| Cyclobutyl-H (methylene) | ~1.8-2.4 (m) | ~30-35 (CH₂) |

Chiral Shift Reagents and Enantiomeric Excess Determination

Due to the presence of two chiral centers, this compound can exist as four stereoisomers. Chiral shift reagents (CSRs) are used in NMR spectroscopy to determine the enantiomeric excess of a chiral compound. tcichemicals.comtcichemicals.com These reagents, often lanthanide complexes or other chiral molecules like Pirkle's alcohol, form temporary diastereomeric complexes with the enantiomers of the analyte. harvard.eduwikipedia.org This interaction leads to different chemical shifts for corresponding protons in the two enantiomers, allowing for their separate visualization and quantification in the NMR spectrum. The relative integration of the resolved signals provides a direct measure of the enantiomeric excess.

Conformational Analysis via NMR

NMR spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. auremn.org.brmdpi.com For this compound, the puckered cyclobutane (B1203170) ring can adopt different conformations. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of different protons. mdpi.com The observation of NOE cross-peaks between specific protons provides evidence for their close spatial arrangement, which in turn helps to deduce the preferred conformation of the cyclobutane ring and the relative orientation of the phenyl and ethanol (B145695) substituents. frontiersin.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govnih.gov

In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence of the phenyl group is further confirmed by C=C stretching vibrations in the aromatic region (around 1450-1600 cm⁻¹). The C-O stretching vibration of the alcohol typically appears in the 1000-1200 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and the C-H stretches are typically strong and well-defined.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Aromatic | C-H stretch | 3000-3100 |

| Aliphatic | C-H stretch | 2850-3000 |

| Aromatic | C=C stretch | 1450-1600 |

| Alcohol | C-O stretch | 1000-1200 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound (C₁₂H₁₆O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.org The fragmentation pattern can also reveal information about the cyclobutyl ring and the phenyl substituent. chemguide.co.ukmiamioh.eduyoutube.comyoutube.com

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion |

| 158 | [C₁₂H₁₄]⁺ | Loss of H₂O |

| 131 | [C₉H₇O]⁺ | Cleavage of the cyclobutyl ring |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a specific stereoisomer of this compound, it is possible to precisely determine the bond lengths, bond angles, and torsional angles within the molecule. researchgate.netmdpi.com This technique provides an unambiguous assignment of the stereochemistry at the two chiral centers (the carbon bearing the hydroxyl group and the carbon of the cyclobutane ring attached to the phenyl group). researchgate.net The solid-state structure also reveals information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which influences the crystal packing. nih.govchemicalbook.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the molecule's properties from first principles. DFT, especially with hybrid functionals like B3LYP, is often favored for its balance of accuracy and computational cost in studying organic molecules. nih.govnih.govajchem-a.com These methods are used to determine the most stable three-dimensional arrangement of atoms and to probe the molecule's electronic landscape.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For complex molecules like 1-(3-Phenylcyclobutyl)ethan-1-ol, this process is crucial for identifying the preferred conformations. The initial coordinates for the optimization are often derived from experimental techniques like X-ray crystallography or built using molecular modeling software. researchgate.net Methods such as DFT with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve reliable optimized geometries. nih.govajchem-a.comresearchgate.net

Conformational analysis of the cyclobutane (B1203170) ring is of particular interest. Unlike planar depictions, four-membered carbocycles like cyclobutane are known to adopt a puckered or "butterfly" conformation to relieve ring strain. nih.gov In a derivative such as (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, which shares the 3-phenylcyclobutyl core, the cyclobutane ring is puckered with average C-C-C bond angles of 88.89° and an average torsion angle of 15.83°. nih.gov The phenyl and ethan-1-ol substituents on the cyclobutane ring of the title compound would exist in either axial or equatorial positions relative to the ring's puckering, leading to different stereoisomers (cis and trans) with distinct energy profiles. DFT calculations can determine the relative stability of these conformers. For instance, studies on similar biaryl structures show that geometry optimization that includes solvent effects provides more accurate results, particularly for proton chemical shift calculations. nih.govnih.gov

Table 1: Representative Geometric Parameters for a Phenylcyclobutyl Moiety Data extrapolated from studies on structurally similar compounds. nih.gov

| Parameter | Typical Value | Description |

|---|---|---|

| C-C Bond Length (ring) | ~1.55 Å | Average carbon-carbon bond length within the cyclobutane ring. |

| C-C-C Bond Angle (ring) | ~88.9° | Average internal bond angle of the cyclobutane ring, indicating puckering. |

| Dihedral Angle (Ring Puckering) | ~15.8° | Average torsion angle within the C4 ring, quantifying the butterfly conformation. |

| Dihedral Angle (Phenyl vs. Ring) | ~40.2° | The twist between the plane of the phenyl ring and the cyclobutane ring. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity and higher stability. mdpi.com

DFT calculations are widely used to compute these orbital energies. ajchem-a.com For a related compound, 2-(4,5-Diphenyl-4h-1,2,4-Triazol-3-Yl)Thio)-1-(3-Methyl-3-phenylcyclobutyl)ethanone, HOMO-LUMO calculations were performed at the B3LYP level. researchgate.net A similar analysis for this compound would map its electron density distribution and identify reactive sites. The molecular electrostatic potential (MEP) surface, another output of these calculations, visually represents the charge distribution, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. ajchem-a.com

Table 2: Illustrative Frontier Orbital Energies from a Related Phenylcyclobutyl Compound Calculated for 2-(4,5-Diphenyl-4h-1,2,4-Triazol-3-Yl)Thio)-1-(3-Methyl-3-phenylcyclobutyl)ethanone at the DFT/B3LYP level. researchgate.net

| Parameter | B3LYP/6-31G(d, p) (eV) | B3LYP/6-31G+(d, p) (eV) |

|---|---|---|

| EHOMO | -5.72 | -6.01 |

| ELUMO | -0.88 | -1.23 |

| Energy Gap (ΔE) | 4.84 | 4.78 |

Quantum chemical calculations can predict spectroscopic data, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (both ¹H and ¹³C) from first principles. nih.govmodgraph.co.uk This method typically involves optimizing the molecular geometry at a certain level of theory (e.g., B3LYP/6-31G(d,p)) and then performing the GIAO calculation with the same or a higher-level basis set. nih.govmodgraph.co.uk

The calculated absolute shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) or methane. modgraph.co.uk While the GIAO method can produce highly accurate predictions, deviations between calculated and experimental values can occur, especially for protons attached to or near electronegative atoms like the oxygen in the hydroxyl group of this compound. modgraph.co.uk Comparing the predicted spectrum to an experimental one can confirm the proposed structure and assign specific resonances to individual atoms.

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. These simulations are essential for understanding the dynamic nature of molecules, including their flexibility and interactions with their surroundings. nih.govnih.gov

MD simulations are particularly well-suited to exploring the conformational flexibility of this compound. A key area of interest is the dynamic behavior of the cyclobutane ring. As established by quantum calculations and experimental data on similar structures, the ring is puckered. nih.gov An MD simulation can track the transitions between different puckered conformations in real-time, revealing the energy barriers and timescales of these motions. It would also show how the bulky phenyl and hydroxyethyl (B10761427) substituents influence the ring's flexibility, potentially favoring certain conformations and restricting others. This provides a more complete picture of the molecule's structural landscape than static models alone. nih.gov

The behavior of this compound in a condensed phase (e.g., in a solvent) is dictated by its intermolecular interactions. MD simulations can model these interactions in explicit detail. smolecule.comresearchgate.net The primary interactions for this molecule would be:

Hydrogen Bonding : The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. MD simulations can characterize the strength, lifetime, and geometry of hydrogen bonds formed with solvent molecules (like water) or with other molecules of the same compound.

Hydrophobic and π-Interactions : The phenyl group is nonpolar and capable of engaging in hydrophobic interactions. Furthermore, it can participate in π-π stacking with other aromatic rings or C-H···π interactions, where a C-H bond points towards the face of the phenyl ring. nih.govsmolecule.com

By analyzing the simulation trajectory, one can calculate properties like the radial distribution function (RDF), which describes the probability of finding other atoms at a certain distance from a specific atom in the molecule. researchgate.net This analysis provides quantitative insight into the local solvent structure and the nature of the intermolecular forces that govern the compound's properties. smolecule.comresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

There is currently no specific information available in the scientific literature regarding the elucidation of reaction mechanisms for this compound through computational modeling.

Structure-Reactivity Relationships from Computational Data

There is currently no specific information available in the scientific literature regarding the structure-reactivity relationships of this compound derived from computational data.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The synthesis of complex molecules like 1-(3-Phenylcyclobutyl)ethan-1-ol often relies on multi-step processes that may involve hazardous reagents and generate considerable waste. A primary future objective is to develop more environmentally benign and efficient synthetic strategies, aligning with the principles of green chemistry. rsc.org

Key approaches include:

Renewable Feedstocks : Investigating the use of bio-based starting materials, such as those derived from lignocellulose, could provide a sustainable alternative to petroleum-based precursors. researchgate.net

Green Solvents and Auxiliaries : Traditional organic solvents could be replaced with safer alternatives like water, bio-based solvents, or supercritical CO2 to reduce volatile organic compound (VOC) emissions. jddhs.com The use of ionic liquids, which have negligible vapor pressure, also presents a promising avenue. ejcmpr.comrasayanjournal.co.in

Energy-Efficient Methodologies : Techniques such as microwave-assisted synthesis and ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comrasayanjournal.co.in

Catalytic Innovations : The development of novel catalytic systems is crucial. This includes biocatalysis, which uses enzymes to perform reactions with high selectivity under mild conditions, and mechanochemistry (e.g., ball milling), which can enable solvent-free reactions. jddhs.comunigoa.ac.in

Table 1: Sustainable Synthetic Strategies

| Strategy | Principle | Potential Advantage for Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes or whole organisms as catalysts. | High stereoselectivity, mild reaction conditions (room temperature, aqueous media). |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid heating, reduced reaction times, often higher yields. researchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using techniques like ball milling. | Eliminates solvent waste, simplifies purification, can lead to novel reactivity. unigoa.ac.in |

| Renewable Feedstocks | Using starting materials derived from biomass (e.g., furfural). researchgate.net | Reduces reliance on fossil fuels, improves sustainability profile. |

| Green Solvents | Employing environmentally benign solvents like water or ionic liquids. ejcmpr.com | Reduces toxicity and environmental pollution. jddhs.com |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is not fully explored. While it undergoes typical alcohol reactions like oxidation and esterification, its strained cyclobutane (B1203170) ring offers unique opportunities for chemical transformations. smolecule.com

Future research could focus on:

Controlled Ring-Opening Reactions : The inherent ring strain of the cyclobutane moiety can be harnessed to drive selective ring-opening reactions, providing access to functionalized linear alkylbenzene derivatives that may be difficult to synthesize otherwise.

C-H Functionalization : Direct, selective activation of C-H bonds on the cyclobutane ring or the phenyl group would provide a highly efficient route to create more complex analogues without the need for pre-functionalized starting materials.

Photoredox Catalysis : The use of light and a photocatalyst could unlock novel reaction pathways, such as radical-based transformations, allowing for the introduction of complex functional groups under exceptionally mild conditions. researchgate.net

Table 2: Unexplored Reactivity Patterns

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Selective Ring Opening | Cleavage of a C-C bond within the cyclobutane ring. | Synthesis of unique γ-substituted propylbenzene (B89791) scaffolds. |

| Direct C-H Activation | Functionalizing a C-H bond without a directing group. | Efficient, atom-economical route to novel derivatives. |

| Photocatalytic Functionalization | Using light to drive reactions via radical intermediates. researchgate.net | Access to previously inaccessible chemical space under mild conditions. |

| Rearrangement Reactions | Skeletal reorganization of the cyclobutylcarbinol system. | Formation of alternative cyclic or acyclic structures. |

Advanced Stereocontrol in Complex Phenylcyclobutyl Systems

The structure of this compound contains multiple stereocenters, making stereocontrol a significant challenge. The development of methods to selectively synthesize a single stereoisomer is critical for potential applications, especially in pharmaceuticals.

Promising research avenues include:

Asymmetric Catalysis : Designing chiral catalysts that can control the formation of the cyclobutane ring or the introduction of the ethanol (B145695) group with high enantioselectivity and diastereoselectivity.

Chiral Precursors : Employing enantiopure starting materials derived from the chiral pool, such as (-)-verbenone, can be used to synthesize chiral cyclobutyl intermediates with excellent stereochemical control. researchgate.net

Substrate and Reagent Control : A deeper understanding of how the existing stereocenters in a substrate influence the stereochemical outcome of subsequent reactions (substrate-controlled synthesis) is needed.

Dynamic Stereochemical Resolution : Investigating synthetic routes where the aryl group facilitates stereochemical resolution during the reaction, potentially allowing for the diastereoselective synthesis from achiral or racemic starting materials. chemrxiv.org

Table 3: Strategies for Stereocontrol

| Strategy | Approach | Key Advantage |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | A small amount of catalyst can generate a large amount of enantiopure product. |

| Chiral Pool Synthesis | Starting from naturally occurring enantiopure compounds. researchgate.net | Provides a reliable way to obtain products with known absolute configurations. |

| Diastereoselective Synthesis | Controlling the relative configuration between multiple stereocenters. | Crucial for isolating a single isomer of a multi-chiral compound. chemrxiv.org |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture. | A classic method to separate enantiomers. |

Deeper Computational Insights into Mechanism and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the behavior of complex chemical systems. Applying these methods to this compound can accelerate experimental discovery.

Future computational studies should aim to:

Elucidate Reaction Mechanisms : DFT calculations can map out the entire energy landscape of a reaction, identifying transition states and intermediates to provide a detailed step-by-step mechanism. rsc.org

Predict and Explain Selectivity : By comparing the activation energies of different possible reaction pathways, DFT can accurately predict chemoselectivity, regioselectivity, and stereoselectivity, explaining experimental observations and guiding the design of more selective reactions. researchgate.netfrontiersin.orgrsc.org

Understand Catalyst and Ligand Effects : Computational models can reveal the precise role of a catalyst or ligand in a reaction, helping to rationalize why certain catalysts are effective and aiding in the design of new, improved versions. rsc.org

Guide Experimental Design : Theoretical calculations can be used to screen potential reactions or catalysts in silico, saving significant time and resources by prioritizing the most promising experimental avenues.

Table 4: Applications of Computational Chemistry

| Application | Computational Method | Information Gained |

|---|---|---|

| Mechanism Elucidation | Transition State Searching | Identification of reaction pathways and intermediates. rsc.org |

| Stereoselectivity Prediction | Calculation of Transition State Energies | Rationalization of why a specific stereoisomer is formed. researchgate.netrsc.org |

| Catalyst Design | Analysis of Catalyst-Substrate Interactions | Understanding the factors that control catalytic activity and selectivity. |

| Reactivity Prediction | Calculation of Reaction Energetics | Determining the feasibility of a proposed, untested reaction. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Phenylcyclobutyl)ethan-1-ol?

- Methodological Answer : A widely used approach involves catalytic coupling reactions. For example, allyl acetate and benzaldehyde can react in the presence of indium iodide and tetrakis(triphenylphosphine)nickel(0) catalysts under mild conditions (room temperature, inert solvents like THF). This method yields unsaturated intermediates, which may undergo hydrogenation or cyclization to form the cyclobutyl moiety. Continuous flow reactors can enhance scalability and purity .

- Key Parameters :

- Catalysts: Indium iodide, Ni(0) complexes.

- Solvents: THF, dichloromethane.

- Yield Optimization: Reaction time (6–12 hrs), stoichiometric ratios (1:1.2 for benzaldehyde:allyl acetate).

Q. How is the structural conformation of this compound analyzed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclobutane ring geometry and phenyl group orientation. For example, coupling constants in ¹H NMR (e.g., J = 8–10 Hz for cyclobutane protons) indicate ring strain. X-ray crystallography may resolve steric effects between the phenyl and hydroxyl groups .

Advanced Research Questions

Q. How do reaction conditions influence enantioselective synthesis of this compound?